molecular formula C18H14N2O2S B2880007 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868376-77-6

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2880007
CAS No.: 868376-77-6
M. Wt: 322.38
InChI Key: WDBWEBJAOHXIEP-HNENSFHCSA-N
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Description

The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. Key structural attributes include:

  • A Z-configuration at the C2 imine bond.
  • A 4-methoxy substituent on the benzothiazole ring.
  • A prop-2-yn-1-yl (propargyl) group at the C3 position.
  • A benzamide moiety linked to the thiazole nitrogen.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBWEBJAOHXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

(a) Benzothiazole vs. Thiadiazole Derivatives

The target compound’s 1,3-benzothiazole core differs from thiadiazole-based analogs (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide). Key distinctions:

  • Bond Parameters :
Bond/Angle Target Compound (Benzothiazole) Thiadiazole Analog
S–C (Å) ~1.74 (S1–C1, S1–C3) S–C: ~1.67–1.72
C=O Stretching (IR, cm⁻¹) ~1690–1700 1638–1690
(b) Dihydropyrido-Thiazin Derivatives

The dihydropyrido[2,3-d][1,3]thiazin analog (N-[(2Z,4Z)-4-benzylidene-6-chloro-dihydropyrido-thiazin-2-ylidene]benzamide ) replaces the benzothiazole with a fused pyridine-thiazine system. This modification increases ring strain and alters hydrogen-bonding capacity due to the additional nitrogen .

Substituent Effects

(a) Methoxy vs. Nitro Groups

The 4-nitrobenzamide derivative (ZINC100909847) shares structural similarity but replaces the methoxy group with a nitro substituent:

Property Target (4-OCH₃) Nitro Analog
Electronic Effect Electron-donating (+M) Electron-withdrawing (-M)
Solubility Higher in polar solvents Lower due to nitro hydrophobicity
Reactivity Stabilizes radical intermediates Prone to reduction
(b) Propargyl vs. Phenyl Substituents

The compound (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () substitutes the propargyl group with a 2-methoxyphenyl and phenyl group. Key differences:

  • Steric Effects : The propargyl group in the target compound reduces steric bulk, enhancing accessibility for metal coordination .
  • Functionalization Potential: The propargyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), absent in phenyl-substituted analogs .

Physicochemical and Structural Data

Table 1: Selected Bond Lengths and Angles
Parameter Target Compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-... ()
S1–C1 (Å) 1.7439 1.7390
N1–C1 (Å) 1.320 1.373
C4–O1 (Å) 1.2442 (amide C=O) 1.3687 (methoxy O–C)
Dihedral Angle N1–C21–C22–O2: 4.5° C2–C31–C36: 134.02°

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core, a methoxy group, and a prop-2-ynyl substituent. These structural components contribute to its unique properties and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : The compound can modulate receptors linked to cell proliferation and apoptosis.
  • Pathway Interference : It potentially interferes with signaling pathways related to inflammation and cancer progression.

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole nucleus have been shown to enhance anti-tumor activities against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
B7A4311Apoptosis induction
4iHOP-924Cell cycle arrest

These findings suggest that this compound may exhibit similar activities due to its structural characteristics.

Anti-inflammatory Effects

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in various studies. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : In a study assessing the effects of novel benzothiazole compounds on cancer cell lines (A549 and H1299), it was found that certain derivatives exhibited significant inhibition of cell proliferation and migration while promoting apoptosis at low concentrations .
  • Animal Models : Research involving animal models demonstrated that compounds similar to N-[...]-benzamide significantly reduced tumor sizes in xenograft models when administered at specific dosages .

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